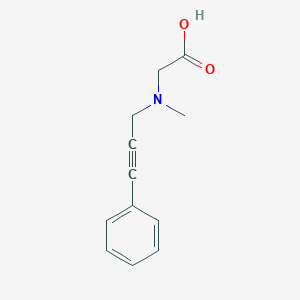
N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine is an organic compound with the molecular formula C12H13NO2 This compound features a glycine backbone substituted with a methyl group and a phenylprop-2-yn-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine typically involves the alkylation of glycine derivatives. One common method includes the reaction of glycine with N-methyl-3-phenylprop-2-yn-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The phenylprop-2-yn-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylprop-2-yn-1-yl group may also facilitate interactions with hydrophobic pockets within proteins, enhancing its binding affinity.
相似化合物的比较
Similar Compounds
N-Methyl-N-(3-phenylprop-2-yn-1-yl)aniline: Similar structure but with an aniline group instead of glycine.
N-Methyl-N-(3-phenylprop-2-yn-1-yl)acetamide: Contains an acetamide group instead of glycine.
Uniqueness
N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine is unique due to its glycine backbone, which imparts different chemical and biological properties compared to its analogs. The presence of the glycine moiety allows for potential interactions with biological systems that are distinct from those of other similar compounds.
属性
CAS 编号 |
58788-89-9 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC 名称 |
2-[methyl(3-phenylprop-2-ynyl)amino]acetic acid |
InChI |
InChI=1S/C12H13NO2/c1-13(10-12(14)15)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,9-10H2,1H3,(H,14,15) |
InChI 键 |
DXWBAVMUAIBGOA-UHFFFAOYSA-N |
规范 SMILES |
CN(CC#CC1=CC=CC=C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


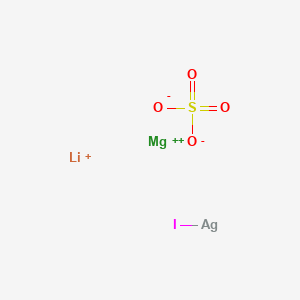


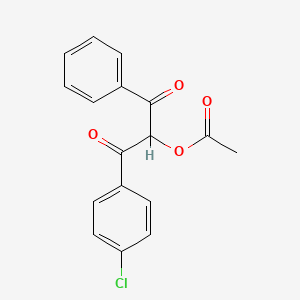
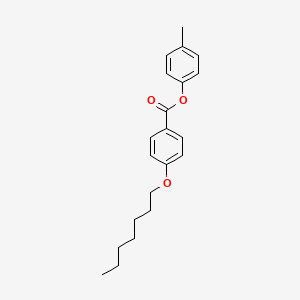
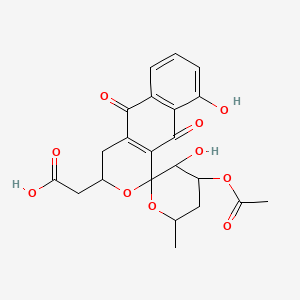
![1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-](/img/structure/B14611103.png)
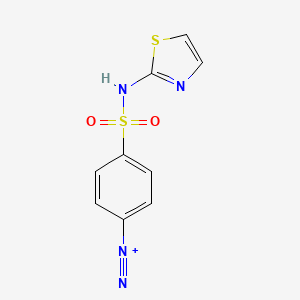

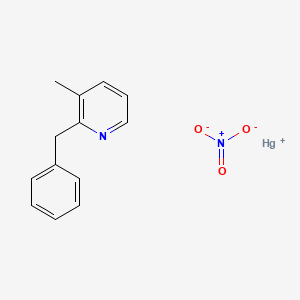
![1-Methyl-2-[(methylsulfanyl)methyl]-1H-pyrrole](/img/structure/B14611125.png)
![Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-](/img/structure/B14611138.png)
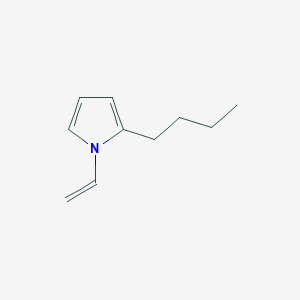
![3-[4-(4-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14611147.png)
